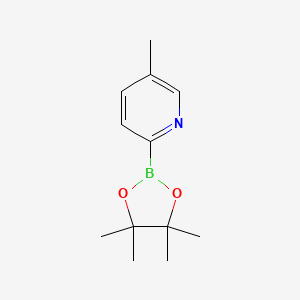

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Table 1: Bond Length Comparisons (Å)

The 5-methyl substitution induces steric hindrance , increasing the B–N bond length by 0.015 Å compared to non-methylated analogs. This steric effect also reduces the dihedral angle between the boronic ester and pyridine ring by 3–5° , enhancing π-orbital overlap.

Electronically, the methyl group at the 5-position exerts a mild electron-donating effect (+I), raising the pyridine ring’s electron density. This is reflected in a 0.2 eV increase in HOMO energy relative to the 3-methyl isomer. The compound’s reduced Lewis acidity (measured by fluoride ion affinity) makes it less reactive in Suzuki-Miyaura couplings compared to electron-deficient derivatives.

In contrast, the pyrazolo[3,4-b]pyridine analog exhibits greater planarity (dihedral angle = 5.7°) due to fused ring constraints, resulting in enhanced conjugation and a 0.1 Å shorter B–N bond. These comparisons underscore the nuanced structure-property relationships governing pyridinylboronic ester reactivity.

Properties

IUPAC Name |

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-9-6-7-10(14-8-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURLLHHERKWUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655170 | |

| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101205-22-4 | |

| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylpyridine-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- 5-Methyl-2-bromopyridine or 5-methyl-2-chloropyridine : Halogenated pyridine derivatives serve as the electrophilic substrates.

- Bis(pinacolato)diboron (B2pin2) : The boron source providing the pinacol boronate ester group.

- Palladium catalyst : Commonly Pd(dppf)Cl2 or Pd(PPh3)4.

- Base : Potassium acetate (KOAc), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane.

Typical Procedure

- In a dry reaction vessel under an inert atmosphere (argon or nitrogen), the halogenated pyridine is combined with bis(pinacolato)diboron, palladium catalyst, and base.

- The mixture is heated, typically between 80°C and 110°C, for several hours (often 12–24 hours) to ensure complete conversion.

- After completion, the reaction mixture is cooled, quenched, and purified by column chromatography or recrystallization to isolate the pure boronic ester.

Industrial Scale Considerations

Industrial synthesis follows similar principles but employs continuous flow reactors and automated systems to optimize reaction parameters for scale-up. Key factors include:

- Reaction time reduction through enhanced mixing and heat transfer.

- Catalyst loading optimization to minimize cost.

- Purification methods adapted for large-scale, such as crystallization or extraction.

- Quality control to achieve >98% purity, essential for pharmaceutical intermediates.

Reaction Mechanism

The palladium-catalyzed borylation proceeds via oxidative addition of the halogenated pyridine to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester-substituted pyridine. The base facilitates the transmetalation step by activating the diboron reagent.

Data Table: Representative Laboratory Synthesis Conditions

| Parameter | Typical Value | Notes |

|---|---|---|

| Starting material | 5-Methyl-2-bromopyridine | 1.0 equiv |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) | 1.2 equiv |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 2–5 mol% |

| Base | Potassium acetate (KOAc) | 2.0 equiv |

| Solvent | 1,4-Dioxane or DMF | Anhydrous |

| Temperature | 80–110 °C | Oil bath or heating mantle |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Atmosphere | Argon or nitrogen | To prevent oxidation |

| Yield | 70–90% | After purification |

Research Findings and Optimization Studies

- Catalyst efficiency: Pd(dppf)Cl2 has been shown to provide higher yields and cleaner reactions compared to Pd(PPh3)4 in some studies.

- Base choice: Potassium acetate is preferred for its mildness and compatibility with pyridine substrates.

- Solvent effects: Polar aprotic solvents such as dioxane and DMF enhance solubility and reaction rate.

- Temperature control: Higher temperatures accelerate the reaction but may increase side reactions; thus, optimization is necessary.

- Inert atmosphere: Essential to prevent catalyst deactivation and side oxidation.

Summary Table of Key Preparation Methods

| Method ID | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Method 1 | 5-Methyl-2-bromopyridine | Pd(dppf)Cl2 (3 mol%) | KOAc (2 equiv) | Dioxane | 100 | 16 | 85 | Standard laboratory synthesis |

| Method 2 | 5-Methyl-2-chloropyridine | Pd(PPh3)4 (5 mol%) | K2CO3 (2 equiv) | DMF | 90 | 20 | 75 | Alternative halide and base |

| Method 3 | 5-Methyl-2-bromopyridine | Pd(dppf)Cl2 (2 mol%) | NaOH (2 equiv) | THF | 80 | 18 | 80 | Lower temperature, different base |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Organolithium or Grignard reagents under anhydrous conditions.

Major Products

Oxidation: 5-Methyl-2-pyridineboronic acid.

Reduction: 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research, including:

Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: For the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: In the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include the activation of the boronic ester and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic properties. A comparison is summarized below:

Reactivity in Cross-Coupling Reactions

The target compound’s methyl group at the 5-position provides steric protection to the boronate, reducing unintended side reactions. In contrast:

- Sulfonyl derivatives () exhibit lower reactivity in Suzuki couplings due to electron-withdrawing effects, but are useful in directed ortho-metalation .

- Fluoro-substituted analogs () show accelerated coupling rates in electron-deficient systems, attributed to fluorine’s electronegativity .

- Methoxy-substituted compounds () may require deprotection steps in multi-stage syntheses, increasing process complexity .

Crystallographic Analysis

- Crystal structures (e.g., ) reveal that substituents like bromo or methoxy influence packing efficiency. For example, 3-bromo-6-methoxy analogs form hydrogen-bonded networks, enhancing thermal stability .

- Tools like SHELX () and OLEX2 () are critical for refining boronate-containing structures, ensuring accurate bond-length measurements .

Biological Activity

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19BNO3

- CAS Number : 517864-13-0

- Structure : The compound features a pyridine ring substituted with a dioxaborolane moiety which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been investigated in various contexts:

1. Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease processes. For example:

- DYRK1A Inhibition : A study highlighted its potential as a non-toxic inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in Alzheimer's disease. The compound demonstrated significant binding affinity and inhibitory action in enzymatic assays .

2. Antioxidant Properties

The compound has shown promising antioxidant properties:

- ORAC Assays : In vitro studies using Oxygen Radical Absorbance Capacity (ORAC) assays confirmed that it exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cellular environments .

3. Anti-inflammatory Effects

In addition to its antioxidant capabilities, the compound has been evaluated for its anti-inflammatory properties:

- LPS-induced Inflammation : Experimental models demonstrated that it effectively reduced pro-inflammatory responses in BV2 microglial cells when subjected to lipopolysaccharide (LPS) stimulation .

Data Table of Biological Activities

| Activity Type | Methodology | Findings |

|---|---|---|

| Enzymatic Inhibition | Enzymatic assays | Significant inhibition of DYRK1A |

| Antioxidant Activity | ORAC assay | Demonstrated antioxidant effects |

| Anti-inflammatory | LPS-induced inflammation model | Reduced pro-inflammatory markers |

Case Studies

Several case studies have illustrated the practical applications and biological relevance of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

- Alzheimer's Disease Research : In a study focused on developing DYRK1A inhibitors for Alzheimer's treatment, this compound was synthesized and tested. Results indicated that it could significantly inhibit DYRK1A activity at nanomolar concentrations .

- Oxidative Stress and Neuroprotection : Another investigation assessed the neuroprotective effects of the compound against oxidative stress-induced damage in neuronal cells. The results suggested that it could protect against cell death by modulating oxidative pathways .

Q & A

Basic: What are the standard synthetic routes for 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer:

The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Key steps include:

- Nucleophilic substitution : Reacting halogenated pyridine derivatives (e.g., 5-methyl-2-bromopyridine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions .

- Suzuki coupling : Using pre-functionalized boronic ester intermediates to introduce substituents. For example, coupling 5-methylpyridin-2-ylboronic acid with pinacol ester-protected boronate under Pd catalysis .

Table 1 : Example Reaction Conditions

| Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| B₂Pin₂, KOAc | Pd(dppf)Cl₂ | DMF | 85–90 | |

| Pre-formed boronic acid | Pd(PPh₃)₄ | THF/H₂O | 75–80 |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern and boronate ester integration (e.g., ¹¹B NMR for boron environment).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 248.16) .

- Infrared (IR) Spectroscopy : B-O stretching (~1350 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths (e.g., B–O: ~1.36 Å) and confirms stereoelectronic effects of the methyl and pinacol groups .

Advanced: How can computational methods aid in resolving contradictions in crystallographic data?

Answer:

When experimental crystallographic data conflicts with theoretical models (e.g., bond angles or torsional strain):

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(2d,p) basis sets to compare with X-ray results. For example, discrepancies in dihedral angles between pyridine and dioxaborolane rings can be rationalized via steric or electronic effects .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies .

- Software Tools : SHELX for refinement and OLEX2 for structure visualization/validation .

Advanced: How to optimize Suzuki-Miyaura cross-coupling reactions using this boron reagent?

Answer:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for improved stability and turnover.

- Solvent System : Use THF/H₂O (4:1) to balance solubility and reactivity.

- Base : K₂CO₃ or Cs₂CO₃ to minimize side reactions (e.g., protodeboronation).

- Temperature : 80–100°C for 12–24 hours.

Table 2 : Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | ↑ 20–30% |

| Solvent Polarity | THF > DMSO | Avoids B-O cleavage |

| Reaction Time | 18 hours | Maximizes conversion |

Advanced: What methodological precautions are needed to address air/moisture sensitivity during storage?

Answer:

- Storage : In airtight containers under argon at –20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis of the boronate ester .

- Handling : Use Schlenk lines or gloveboxes for transfers. Monitor purity via TLC or NMR if exposure occurs.

- Decomposition Signs : Discoloration (yellow→brown) or precipitate formation indicates degradation .

Advanced: How can this compound be applied in coordination chemistry or ligand design?

Answer:

- Ligand Synthesis : The pyridine-boronate motif can coordinate transition metals (e.g., Fe²⁺, Ru²⁺) for catalytic or photophysical studies. For example, asymmetrical terpyridine-boronate ligands enable tunable electronic properties in metal-organic frameworks (MOFs) .

- Post-Functionalization : The boronate ester undergoes Suzuki coupling with aryl halides to create extended π-conjugated systems for optoelectronic materials .

Advanced: How to analyze conflicting reactivity data in cross-coupling reactions?

Answer:

Contradictions (e.g., variable yields or side products) arise from:

- Substrate Electronic Effects : Electron-withdrawing groups on the pyridine ring reduce boronate electrophilicity.

- Steric Hindrance : Methyl groups at the 5-position may block Pd coordination.

Mitigation Strategies : - Use bulky ligands (e.g., SPhos) to enhance Pd selectivity.

- Pre-activate the boronate via transmetallation with Zn or Mg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.